N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacokinetic Studies
N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide and similar compounds have been a focus in pharmacokinetic studies, aiming to understand their absorption, distribution, metabolism, and excretion in the body. For instance, a bioequivalence study explored the pharmacokinetic parameters of a novel non-steroid anti-inflammatory agent, investigating its bioequivalence in different formulations, indicating its potential use in therapeutic applications (Annunziato & di Renzo, 1993). Similarly, the pharmacokinetics of acetaminophen, a compound with a structure bearing resemblance to the specified chemical, have been studied extensively to understand its metabolism and to ensure safe and effective use (Mrochek et al., 1974).
Radioligand Studies
Radioligand studies involving similar compounds, like 11C-PBR28, provide insights into the binding and biodistribution of these chemicals in biological systems. Such studies are crucial in the field of nuclear medicine and contribute to our understanding of how these compounds interact with receptors in the brain and other organs (Brown et al., 2007). These insights can guide the development of new drugs and diagnostic agents.
Metabolite Identification
Identifying and characterizing the metabolites of these compounds is another critical area of research. For example, the study of urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4) highlights the importance of understanding the metabolic pathways and potential toxicological effects of substances related to this compound (Kavanagh et al., 2012). This knowledge is essential for assessing the safety, efficacy, and potential risks associated with the use of these compounds in medical or other applications.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-30-16-9-7-14(8-10-16)12-25-18(28)13-31-20-26-17(21(22,23)24)11-19(29)27(20)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJVOAOOBRMMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。